4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings. The pyrazole ring can be synthesized through a cyclocondensation reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group. The isoxazole ring is typically formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The final compound is obtained by coupling the pyrazole and isoxazole intermediates under suitable reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Scientific Research Applications
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its unique structural features.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar compounds include other pyrazole and isoxazole derivatives, such as:
3,5-Dimethyl-4-nitro-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-(Trifluoromethyl)phenyl isoxazole: An isoxazole derivative with a trifluoromethyl group.
N-(4-Trifluoromethylphenyl)-3-isoxazolecarboxamide: A compound with a similar isoxazole and trifluoromethylphenyl structure
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C18H16F3N5O4 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16F3N5O4/c1-9-16(26(28)29)10(2)25(23-9)8-14-11(3)30-24-15(14)17(27)22-13-6-4-12(5-7-13)18(19,20)21/h4-7H,8H2,1-3H3,(H,22,27) |
InChI Key |
DVBBMUNEKXENAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=CC=C(C=C3)C(F)(F)F)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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